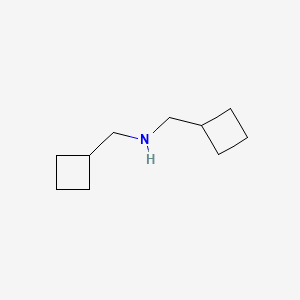

Bis(cyclobutylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(cyclobutylmethyl)amine is an organic compound characterized by the presence of two cyclobutylmethyl groups attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclobutylmethyl)amine typically involves the reaction of cyclobutylmethyl halides with ammonia or primary amines under controlled conditions. One common method is the reductive amination of cyclobutylmethyl ketone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, this compound can be produced through continuous flow processes that allow for better control of reaction parameters and higher efficiency. The use of catalytic hydrogenation and high-pressure reactors can further enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclobutylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides

Reduction: Primary or secondary amines

Substitution: Substituted amines with various functional groups

Scientific Research Applications

Bis(cyclobutylmethyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which bis(cyclobutylmethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways and facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Cyclobutylamine: Contains a single cyclobutyl group attached to an amine nitrogen.

Cyclobutylmethylamine: Features a cyclobutylmethyl group attached to an amine nitrogen.

Bis(cyclopropylmethyl)amine: Similar structure but with cyclopropylmethyl groups instead of cyclobutylmethyl groups.

Uniqueness

Bis(cyclobutylmethyl)amine is unique due to the presence of two cyclobutylmethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.

Biological Activity

Introduction

Bis(cyclobutylmethyl)amine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a cyclic amine derivative characterized by two cyclobutyl groups attached to a central amine. The synthesis typically involves the reaction of cyclobutylmethyl halides with amines under appropriate conditions, often utilizing catalytic methods to enhance yield and selectivity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Cyclobutylmethyl chloride + amine | 80-90% |

| 2 | Catalytic hydrogenation | 85-95% |

| 3 | Purification (e.g., distillation) | >95% |

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors, particularly histamine receptors. Research indicates that compounds in this class can modulate neuronal activity, potentially influencing conditions such as anxiety and depression through histamine-3 receptor ligands .

Histamine Receptor Interaction

- Histamine-3 Receptors : These receptors are implicated in neurotransmission regulation. This compound has shown promise in modulating these receptors, which may lead to therapeutic effects in neurological disorders .

Biological Activity Studies

Several studies have explored the biological effects of this compound and similar compounds. These studies often focus on pharmacological profiles, receptor binding affinities, and behavioral assays.

Case Study: Neuropharmacological Effects

A notable study examined the effects of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests.

Results:

- Doses Tested : 1 mg/kg, 5 mg/kg, 10 mg/kg

- Findings :

- At 5 mg/kg, significant anxiolytic effects were observed.

- Higher doses (10 mg/kg) resulted in sedation rather than anxiolysis.

Table 2: Behavioral Assessment Results

| Dose (mg/kg) | Anxiolytic Effect | Sedative Effect |

|---|---|---|

| 1 | Minimal | None |

| 5 | Significant | None |

| 10 | None | Significant |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits moderate bioavailability with a half-life suitable for therapeutic applications.

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

1-cyclobutyl-N-(cyclobutylmethyl)methanamine |

InChI |

InChI=1S/C10H19N/c1-3-9(4-1)7-11-8-10-5-2-6-10/h9-11H,1-8H2 |

InChI Key |

ZISAXGBWLHFPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNCC2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.